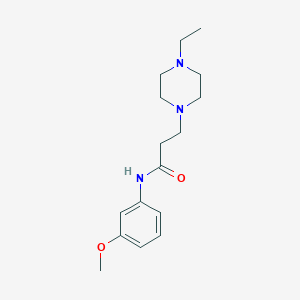![molecular formula C18H19ClN2O3S B248627 1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B248627.png)
1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine, commonly known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. CP-47,497 has been shown to have a high affinity for CB1 receptors, making it a promising candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
CP-47,497 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The activation of CB1 receptors by CP-47,497 leads to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release. CP-47,497 has been shown to enhance the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition. CP-47,497 has also been shown to have analgesic effects, which may be due to its ability to modulate pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CP-47,497 in laboratory experiments has several advantages and limitations. The compound has a high affinity for CB1 receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, the use of CP-47,497 in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise in organic chemistry.
Zukünftige Richtungen
The potential therapeutic applications of CP-47,497 are still being explored, and there are several future directions for research in this area. One promising direction is the development of new drugs that target CB1 receptors for the treatment of various neurological and psychiatric disorders. Another direction is the investigation of the role of CB1 receptors in the regulation of pain, mood, and behavior, and the development of new drugs that modulate these processes. Additionally, there is a need for further research on the safety and toxicity of CP-47,497, as well as its potential interactions with other drugs and medications.
Synthesemethoden
The synthesis of CP-47,497 involves a complex series of reactions that require expertise in organic chemistry. The most common method for synthesizing CP-47,497 involves the reaction of p-chlorobenzylsulfonyl chloride with N-phenylacetyl-4-piperidinone in the presence of a base such as potassium carbonate. The reaction is carried out under carefully controlled conditions to ensure the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The compound has been shown to have a high affinity for CB1 receptors, which are involved in the regulation of pain, mood, appetite, and memory. CP-47,497 has been evaluated for its potential use in the treatment of conditions such as chronic pain, anxiety, depression, and addiction.
Eigenschaften
Produktname |
1-[(4-Chlorophenyl)sulfonyl]-4-(phenylacetyl)piperazine |
|---|---|
Molekularformel |
C18H19ClN2O3S |
Molekulargewicht |
378.9 g/mol |
IUPAC-Name |
1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C18H19ClN2O3S/c19-16-6-8-17(9-7-16)25(23,24)21-12-10-20(11-13-21)18(22)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
InChI-Schlüssel |
HTEFJOGWCXKAEJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)
methanone](/img/structure/B248577.png)
![1-[(4-Fluorophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248584.png)
![(4-Benzylpiperidin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B248586.png)
![4-acetyl-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248588.png)
![1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B248604.png)

![Piperazine, 1-[2-(4-chlorophenoxy)acetyl]-4-(2-furanylcarbonyl)-](/img/structure/B248611.png)
![Furan-2-yl-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248612.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B248622.png)
![Azepan-1-yl-[1-(4-chloro-benzenesulfonyl)-piperidin-3-yl]-methanone](/img/structure/B248628.png)
![1-({1-[(4-Methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B248629.png)
![1-[(4-Methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B248630.png)